1-Nitro-2-[(octyloxy)methyl]benzene

Lipophilicity Partition Coefficient Membrane Permeability

Researchers requiring nitroaromatic intermediates with orthogonal ether reactivity often face limited options beyond direct aryl-alkyl ethers like NPOE. 1-Nitro-2-[(octyloxy)methyl]benzene (CAS 488128-39-8) addresses this gap with a methylene-spaced octyl chain enabling selective hydrogenolysis. • Calculated LogP ~4.99 - moderated vs. NPOE (~5.45) for balanced biphasic partitioning • Benzylic -CH2-O- linkage cleavable via mild hydrogenolysis, compatible with esters, amides, and acetals • Hydrogenolysis yields 2-nitrobenzyl alcohol - a versatile precursor for pharmacophores and photolabile protecting groups Supplied at 95% purity. In stock for immediate global dispatch.

Molecular Formula C15H23NO3
Molecular Weight 265.35 g/mol
CAS No. 488128-39-8
Cat. No. B15413636
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Nitro-2-[(octyloxy)methyl]benzene
CAS488128-39-8
Molecular FormulaC15H23NO3
Molecular Weight265.35 g/mol
Structural Identifiers
SMILESCCCCCCCCOCC1=CC=CC=C1[N+](=O)[O-]
InChIInChI=1S/C15H23NO3/c1-2-3-4-5-6-9-12-19-13-14-10-7-8-11-15(14)16(17)18/h7-8,10-11H,2-6,9,12-13H2,1H3
InChIKeyJTHHEWVMGULUFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Nitro-2-[(octyloxy)methyl]benzene Overview


1-Nitro-2-[(octyloxy)methyl]benzene (CAS 488128-39-8) is a synthetic nitroaromatic compound with the molecular formula C15H23NO3 and a molecular weight of 265.35 g/mol . It belongs to the class of nitrophenyl ether derivatives but features a distinct benzylic ether linkage (octyloxymethyl group) rather than a direct aryl-alkyl ether bond, a structural modification that introduces a methylene spacer between the aromatic ring and the lipophilic octyl chain. This compound is primarily utilized as a research intermediate and specialty solvent in advanced materials and organic synthesis applications . Its calculated LogP is approximately 4.99, indicating high lipophilicity .

1-Nitro-2-[(octyloxy)methyl]benzene: Why NPOE Substitution Fails


Substituting 1-Nitro-2-[(octyloxy)methyl]benzene with the widely available 2-Nitrophenyl octyl ether (NPOE, CAS 37682-29-4) or other nitrophenyl ethers is chemically and functionally inappropriate due to a fundamental structural difference: the presence of a benzylic ether (-CH2-O-) linkage versus a direct aryl-alkyl ether bond . This methylene spacer alters key physicochemical properties including lipophilicity (calculated LogP ~4.99 versus ~5.45 for NPOE ), molecular volume, and conformational flexibility, which in turn affect solubility, membrane permeability, and partitioning behavior in biphasic systems. Furthermore, benzylic ethers exhibit distinct hydrolytic stability profiles compared to phenyl ethers, being generally more resistant to basic hydrolysis but susceptible to hydrogenolysis—properties critical for applications requiring controlled degradation or stability under specific reaction conditions [1]. Procurement of the incorrect analog would compromise experimental reproducibility in applications where these differential properties are design-critical.

1-Nitro-2-[(octyloxy)methyl]benzene Comparative Evidence


Lipophilicity Differential vs. NPOE

1-Nitro-2-[(octyloxy)methyl]benzene exhibits a calculated LogP of 4.995 , whereas its closest structural analog 2-Nitrophenyl octyl ether (NPOE, CAS 37682-29-4), which lacks the benzylic methylene spacer, has a predicted LogP of approximately 5.45 (ACD/Labs) to 5.33 (KOWWIN estimate) . This ~0.46-unit reduction in LogP corresponds to a theoretical ~2.9-fold decrease in octanol-water partition coefficient, indicating meaningfully lower lipophilicity for the benzylic derivative.

Lipophilicity Partition Coefficient Membrane Permeability

Molecular Weight Difference vs. NPOE

1-Nitro-2-[(octyloxy)methyl]benzene has a molecular weight of 265.35 g/mol (C15H23NO3) , which is 14.03 g/mol heavier than the commonly used alternative 2-Nitrophenyl octyl ether (NPOE, 251.32 g/mol, C14H21NO3) . This mass difference arises from the additional methylene (-CH2-) group in the benzylic ether linkage. The increased molar volume and altered steric profile affect diffusion coefficients in polymeric matrices and solubility parameters.

Molecular Weight Molar Volume Structural Isomerism

Hydrolytic Stability Advantage

Benzylic ethers, as a structural class, demonstrate significantly greater stability under basic hydrolysis conditions compared to phenolic ethers [1]. Specifically, benzyl ethers are reported to be very stable under the basic conditions commonly employed for ester and amide cleavage, and also stable under acidic conditions used for glycoside hydrolysis and acetal/ketal deprotection [1]. While NPOE (a phenyl octyl ether) is stable in many electrochemical applications, its ether linkage is directly attached to the aromatic ring, which can undergo cleavage under harsh reductive or strongly nucleophilic conditions. This class-level inference suggests the target compound may offer enhanced robustness in synthetic sequences involving basic workup steps.

Hydrolytic Stability Benzylic Ether Protecting Group Chemistry

Conformational Flexibility vs. NPOE

1-Nitro-2-[(octyloxy)methyl]benzene contains 10 rotatable bonds , one more than NPOE which has 9 freely rotatable bonds . The polar surface area (PSA) is calculated as 55.05 Ų , identical to NPOE's 55 Ų . The additional rotatable bond in the benzylic ether (the C-O bond adjacent to the methylene group) provides increased conformational flexibility that may influence molecular packing in condensed phases and interaction with biological targets or polymer matrices.

Conformational Flexibility Polar Surface Area Rotatable Bonds

Hydrogenolysis Selectivity Advantage

The benzylic ether linkage in 1-Nitro-2-[(octyloxy)methyl]benzene can be selectively cleaved via catalytic hydrogenolysis (H2, Pd/C) to yield 2-nitrobenzyl alcohol and octane, a transformation that is not possible with the aryl-alkyl ether bond of NPOE [1]. This orthogonal deprotection strategy is a cornerstone of benzyl ether protecting group chemistry and provides a unique synthetic handle for late-stage functionalization. In contrast, cleavage of the phenyl octyl ether in NPOE requires harsh conditions (e.g., strong Lewis acids or reductive cleavage with alkali metals) that often lack chemoselectivity. This differential reactivity establishes the target compound as a preferred intermediate when orthogonal deprotection is required.

Synthetic Intermediate Hydrogenolysis Protecting Group

1-Nitro-2-[(octyloxy)methyl]benzene Applications


Specialty Solvent for Biphasic Reactions

With a calculated LogP of 4.995 —approximately 0.46 units lower than NPOE —1-Nitro-2-[(octyloxy)methyl]benzene offers moderated lipophilicity suitable for liquid-liquid extractions and phase-transfer catalysis where NPOE's higher lipophilicity (LogP ~5.45) may cause excessive partitioning into the organic phase or membrane retention. This property makes it a candidate for optimizing partition coefficients in biphasic reaction systems where balanced distribution between phases is critical.

Synthetic Intermediate for Orthogonal Deprotection

The benzylic ether linkage enables selective cleavage via catalytic hydrogenolysis under mild, neutral conditions [1], a transformation not possible with NPOE's aryl-alkyl ether bond. This orthogonal reactivity positions 1-Nitro-2-[(octyloxy)methyl]benzene as a strategic intermediate in multi-step syntheses where the octyl chain must be removed late-stage without affecting other sensitive functional groups, such as esters, amides, or acetals that would be compromised under harsh ether cleavage conditions.

Precursor for 2-Nitrobenzyl Derivatives

Catalytic hydrogenolysis of 1-Nitro-2-[(octyloxy)methyl]benzene yields 2-nitrobenzyl alcohol, a versatile building block for further functionalization [1]. This route provides controlled access to nitrobenzyl-containing pharmacophores, photolabile protecting groups (e.g., nitroveratryl-type cages), and ligands for metal-organic frameworks where the nitro group can be subsequently reduced to an amine for coupling chemistry. NPOE cannot serve this precursor role.

Membrane Plasticizer Structure-Property Studies

Compared to NPOE, which is extensively used as a plasticizer in PVC-based ion-selective electrodes with a relative permittivity of 24.2 [2], 1-Nitro-2-[(octyloxy)methyl]benzene provides a structurally distinct analog (benzylic vs. phenyl ether) for systematic investigation of how the ether linkage architecture affects plasticizer efficiency, ion mobility, and membrane selectivity. The increased conformational flexibility (10 vs. 9 rotatable bonds) and altered lipophilicity offer parameters for structure-property optimization studies.

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